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Compound of Interest

Compound Name: 9-Oxooctadecanoic acid

Cat. No.: B1598637 Get Quote

Welcome to the technical support center for 9-Oxooctadecanoic acid (9-oxo-ODA). This

resource is designed for researchers, scientists, and drug development professionals to

provide troubleshooting guidance and frequently asked questions (FAQs) related to the

handling, analysis, and biological investigation of 9-oxo-ODA.

Frequently Asked Questions (FAQs)
Q1: What is 9-Oxooctadecanoic acid (9-oxo-ODA) and what are its primary biological roles?

A1: 9-Oxooctadecanoic acid (9-oxo-ODA) is a long-chain fatty acid that is typically formed

from the oxidative transformation of oleic acid and linoleic acid.[1] It is considered a product of

lipid peroxidation and is often associated with conditions of oxidative stress.[1] One of the most

significant biological roles of 9-oxo-ODA is its function as a potent agonist of the Peroxisome

Proliferator-Activated Receptor alpha (PPARα).[2][3] PPARα is a key nuclear receptor that

regulates the transcription of genes involved in fatty acid oxidation and lipid metabolism.[2][4]

Through PPARα activation, 9-oxo-ODA can influence lipid homeostasis and may play a role in

ameliorating dyslipidemia.[2] Recent studies have also indicated that 9-oxo-ODA can suppress

the proliferation of certain cancer cells by downregulating cyclin-dependent kinase 1 (CDK1)

and inducing apoptosis.[5][6][7]

Q2: What are the expected degradation products of 9-oxo-ODA?

A2: The specific degradation products of 9-oxo-ODA are not well-characterized in the scientific

literature. However, based on the metabolism of other fatty acids, several degradation
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pathways can be proposed:

Beta-oxidation: As a fatty acid, 9-oxo-ODA is expected to undergo mitochondrial beta-

oxidation. This process would sequentially cleave two-carbon units from the carboxylic acid

end, producing acetyl-CoA.[8][9] The presence of the ketone group at the 9th carbon may

influence the efficiency and regulation of this process. The final products would likely be a

series of shorter-chain oxo-fatty acids and acetyl-CoA.

Alpha-oxidation: For fatty acids with substitutions near the carboxyl group that hinder beta-

oxidation, alpha-oxidation is an alternative pathway that removes one carbon at a time from

the carboxyl end.[10][11] It is plausible that under certain cellular conditions, 9-oxo-ODA

could be a substrate for alpha-oxidation enzymes.

Oxidative Cleavage: Under strong oxidative conditions, the carbon chain of 9-oxo-ODA could

be cleaved. For instance, studies on the oxidative cleavage of 9,10-dihydroxystearic acid

have shown the formation of shorter-chain dicarboxylic acids and aldehydes, such as azelaic

acid and nonanal.[12] Similar cleavage of 9-oxo-ODA could potentially yield 9-oxononanoic

acid and other related products.

It is important to note that these are plausible pathways based on general fatty acid

metabolism, and further research is needed to identify the specific catabolites of 9-oxo-ODA.

Q3: How should 9-oxo-ODA be stored to ensure its stability?

A3: For long-term stability, 9-oxo-ODA should be stored as a solid at -20°C or below, protected

from light and moisture. When in solution, it is recommended to prepare fresh solutions for

each experiment. If storage of solutions is necessary, they should be kept at -80°C in an inert

atmosphere (e.g., under argon or nitrogen) to minimize oxidation. Avoid repeated freeze-thaw

cycles. The stability of a related compound, 3-oxooctadecanoic acid, is known to be poor at

higher temperatures, with significant degradation observed even at -20°C over several weeks.

Troubleshooting Guides
This section addresses common issues that may arise during the experimental use of 9-oxo-

ODA.
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Symptom Possible Cause(s) Recommended Solution(s)

Low or no biological activity in

cell-based assays

Degradation of 9-oxo-ODA:

The compound may have

degraded due to improper

storage or handling.

- Ensure 9-oxo-ODA is stored

at -20°C or below as a solid. -

Prepare fresh solutions for

each experiment. - If using a

stock solution, ensure it has

been stored properly at -80°C

and minimize freeze-thaw

cycles.

Poor cellular uptake: 9-oxo-

ODA may not be efficiently

entering the cells.

- Complex 9-oxo-ODA with

fatty acid-free bovine serum

albumin (BSA) to improve its

solubility and facilitate cellular

uptake.

Inconsistent or non-

reproducible results in

analytical measurements (e.g.,

LC-MS)

Sample degradation: 9-oxo-

ODA may be degrading during

sample preparation or

analysis.

- Keep samples on ice or at

4°C throughout the extraction

and preparation process. - Use

antioxidants, such as butylated

hydroxytoluene (BHT), in

extraction solvents to prevent

auto-oxidation. - Minimize the

time between sample

preparation and analysis.

Matrix effects in mass

spectrometry: Components of

the biological matrix (e.g.,

plasma, cell lysate) may be

interfering with the ionization of

9-oxo-ODA.

- Optimize the sample clean-up

procedure. Solid-phase

extraction (SPE) can be

effective for removing

interfering substances. - Use a

stable isotope-labeled internal

standard (e.g., ¹³C- or ²H-

labeled 9-oxo-ODA) to correct

for matrix effects and

variations in recovery.
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Appearance of unexpected

peaks in chromatograms

Formation of degradation

products or isomers: The

unexpected peaks may

correspond to degradation

products or isomers of 9-oxo-

ODA.

- Analyze a standard of 9-oxo-

ODA that has been subjected

to heat or oxidative stress to

identify potential degradation

products. - Use high-resolution

mass spectrometry to obtain

accurate mass measurements

of the unknown peaks to aid in

their identification.

Experimental Protocols
Protocol 1: Extraction of 9-oxo-ODA from Biological
Samples (e.g., Plasma)
Objective: To extract 9-oxo-ODA from a biological matrix for quantification by LC-MS/MS.

Materials:

Plasma sample

Internal standard (IS) solution (e.g., ¹³C-labeled 9-oxo-ODA in methanol)

Methanol (LC-MS grade), pre-chilled to -20°C

Butylated hydroxytoluene (BHT)

Hexane (LC-MS grade)

Ethyl acetate (LC-MS grade)

Formic acid

Procedure:

To 100 µL of plasma in a glass tube, add 10 µL of the IS solution.

Add 400 µL of pre-chilled methanol containing 0.01% BHT to precipitate proteins.
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Vortex for 1 minute and incubate at -20°C for 20 minutes.

Centrifuge at 13,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a new glass tube.

Acidify the supernatant with 5 µL of 10% formic acid.

Perform a liquid-liquid extraction by adding 500 µL of hexane/ethyl acetate (1:1, v/v).

Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes at 4°C.

Carefully transfer the upper organic layer to a clean tube.

Repeat the extraction (steps 7-9) one more time and combine the organic layers.

Evaporate the solvent to dryness under a gentle stream of nitrogen.

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase

for LC-MS/MS analysis.

Protocol 2: PPARα Activation Assay
Objective: To determine the ability of 9-oxo-ODA to activate the PPARα receptor using a

luciferase reporter assay.

Materials:

HepG2 cells (or other suitable cell line)

PPARα expression plasmid

PPARα response element (PPRE)-driven luciferase reporter plasmid

Transfection reagent

9-oxo-ODA

Positive control (e.g., GW7647)
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Dual-luciferase reporter assay system

Procedure:

Seed HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency on the

day of transfection.

Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter

plasmid using a suitable transfection reagent according to the manufacturer's instructions.

After 24 hours, replace the medium with fresh medium containing various concentrations of

9-oxo-ODA or the positive control. Include a vehicle control (e.g., DMSO).

Incubate the cells for another 24 hours.

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase

reporter assay system and a luminometer.

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for

variations in transfection efficiency.

Express the results as fold induction relative to the vehicle control.

Visualizations
Proposed Metabolic Fate of 9-Oxooctadecanoic Acid
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Caption: Plausible metabolic pathways for the degradation of 9-oxo-ODA.

9-oxo-ODA Signaling via PPARα
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PPARα Signaling Pathway
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Caption: Activation of the PPARα signaling pathway by 9-oxo-ODA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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